
Sumatriptan(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sumatriptan(1+) is an organic cation obtained by protonation of the tertiary amino function of sumatriptan. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a sumatriptan.
Applications De Recherche Scientifique
Mechanism of Action in Migraine Treatment
Sumatriptan, a 5HT1B/1D-receptor agonist, is known for its effectiveness in treating migraines. Its therapeutic action partly stems from the vasoconstriction of overly dilated cranial blood vessels, which is a response mediated by the 5HT1B-receptor. Moreover, it inhibits the release of vasoactive neuropeptides from trigeminal sensory fibers in the meninges, a crucial aspect of migraine pathology. The differential distribution of 5HT1B and 5HT1D-receptor subtypes within the human trigemino-cerebrovascular system suggests important implications for developing new antimigraine drugs (Longmore et al., 1997).
Exploration of Abuse Potential
A study evaluating the psychoactivity and abuse potential of sumatriptan, conducted through a double-blind Latin-square crossover study, found that sumatriptan, while psychoactive and distinguishable from placebo, showed a dose-related decrease in euphoria scores and elevated scores in apathetic sedation and disliking. It was not identified as a prototypic drug of abuse, indicating a low potential for misuse (Sullivan et al., 1992).
Vascular and Hemodynamic Effects
Sumatriptan's effects on the coronary artery and central hemodynamics were investigated in a study where its infusion caused a significant increase in systemic and pulmonary arterial pressures and a reduction in coronary artery diameter. These findings highlight sumatriptan's vasopressor response in systemic and pulmonary arterial circulations and its vasoconstriction capabilities, crucial for understanding its role in migraine treatment (Macintyre et al., 1992).
Novelty and Clinical Experience
Sumatriptan's emergence marked the beginning of a molecular era in migraine treatment. Being an indole derivative with agonist properties at the 5-HT1D subtype receptor, it is the first medication of its kind to exhibit receptor-selective properties for treating acute migraine headaches. This novel mechanism, shared with other compounds like dihydroergotamine, opened new avenues in migraine pharmacotherapy (Moskowitz & Cutrer, 1993).
Propriétés
Nom du produit |
Sumatriptan(1+) |
|---|---|
Formule moléculaire |
C14H22N3O2S+ |
Poids moléculaire |
296.41 g/mol |
Nom IUPAC |
dimethyl-[2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethyl]azanium |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/p+1 |
Clé InChI |
KQKPFRSPSRPDEB-UHFFFAOYSA-O |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[NH+](C)C |
SMILES canonique |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[NH+](C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



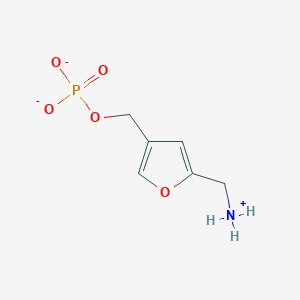

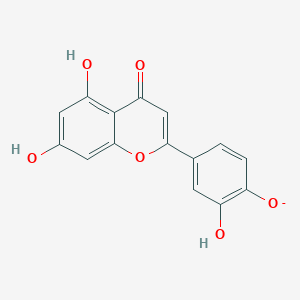
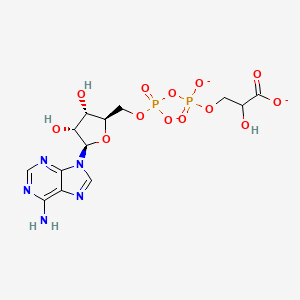

![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)
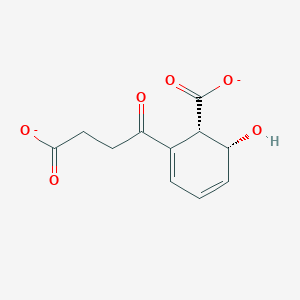

![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)
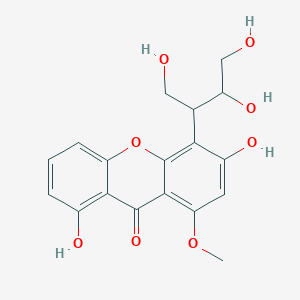
![5,13-Bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,16,17,19,21-hexol](/img/structure/B1262396.png)
![1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262397.png)
![1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262398.png)
![[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone](/img/structure/B1262399.png)